molecular formula C8H6N2O4 B8784267 3,5-Dinitrostyrene CAS No. 72918-18-4

3,5-Dinitrostyrene

Cat. No.: B8784267
CAS No.: 72918-18-4
M. Wt: 194.14 g/mol
InChI Key: CRKUWNMRJQROHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dinitrostyrene is an organic compound with the molecular formula C8H6N2O4 and a molar mass of 194.15 g/mol . This compound serves as a versatile building block in organic synthesis, particularly for the construction of nitrogen- and oxygen-containing heterocycles. Its key research value lies in its role as a Michael acceptor in catalyst-free reactions with nucleophiles such as cyclohexane-1,3-diones (e.g., dimedone and dihydroresorcinol) . This Michael-type addition is a key step in the synthesis of complex molecular structures. Under the action of bases like triethylamine, the initial adducts readily undergo cyclization to form 3-aryl-2-nitro-2,3,4,5,6-hexahydrobenzofuran-4-ones . This makes this compound a valuable precursor in the development of novel benzofuran derivatives, which are structures of significant interest in medicinal and materials chemistry. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72918-18-4

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

1-ethenyl-3,5-dinitrobenzene

InChI

InChI=1S/C8H6N2O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h2-5H,1H2

InChI Key

CRKUWNMRJQROHR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Contextualization Within Nitroaromatic and Styrenic Compound Chemistry

Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, are a significant class of industrial chemicals. nih.gov They are widely utilized in the synthesis of a diverse range of products, including dyes, polymers, pesticides, and explosives. nih.govnih.gov The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, makes these compounds resistant to oxidative degradation. nih.govnih.gov This property is crucial in many of their applications but also contributes to their environmental persistence. nih.gov The introduction of nitro groups into an aromatic compound significantly influences its chemical reactivity and physical properties.

Styrenic compounds, which contain a vinyl group attached to a benzene ring, are fundamental monomers in the polymer industry. google.comkharagpurcollege.ac.in The vinyl group is susceptible to polymerization, leading to the formation of a wide variety of plastics and elastomers. kharagpurcollege.ac.in The properties of these polymers can be tailored by introducing different functional groups onto the styrene (B11656) backbone. google.com

3,5-Dinitrostyrene exists at the intersection of these two important classes of compounds. It possesses the reactive vinyl group of a styrenic monomer and the characteristic nitro functional groups of a nitroaromatic compound. This dual functionality makes it a subject of interest for creating specialized polymers and for studying the influence of strong electron-withdrawing groups on the reactivity of the styrene system. The presence of two nitro groups in a meta arrangement on the benzene ring creates a unique electronic environment that distinguishes it from other dinitrostyrene isomers.

Chemical Reactivity and Mechanistic Investigations of 3,5 Dinitrostyrene

Reductive Transformations and Cyclizations of Dinitrostyrenes

The reactivity of dinitrostyrenes is profoundly influenced by the relative positions of the nitro groups and the vinyl substituent. Reductive conditions can initiate a cascade of transformations, often leading to the formation of complex heterocyclic structures. The specific isomer of dinitrostyrene dictates the feasibility and outcome of intramolecular cyclization reactions, with ortho-substituted variants displaying unique reactivity not observed in their meta or para counterparts.

A notable synthetic route in heterocyclic chemistry is the reductive cyclization of o,β-dinitrostyrenes (more systematically named 1-(2-nitrophenyl)-2-nitroethenes) to form indoles. This transformation, a key variant of the Leimgruber-Batcho indole (B1671886) synthesis, provides a powerful method for constructing the indole nucleus from acyclic precursors.

It is critical to note that this specific intramolecular cyclization is exclusive to substrates possessing an ortho-nitro group relative to the vinyl substituent. The subject compound, 3,5-dinitrostyrene , features nitro groups in the meta positions. Consequently, it lacks the required ortho-nitro functionality and cannot undergo this intramolecular cyclization pathway to form an indole ring. The discussion below pertains to the reactivity of the ortho-isomeric class to provide a comparative context for the reactivity of dinitrostyrenes.

The mechanism of the Leimgruber-Batcho synthesis from o,β-dinitrostyrenes proceeds through a stepwise reduction and cyclization sequence. The process is initiated by the selective reduction of the two nitro groups.

Initial Reduction: The process typically begins with the reduction of the β-nitro group on the vinyl side chain to form an enamine or a related intermediate. Concurrently or subsequently, the ortho-nitro group on the aromatic ring is reduced. The reduction of the aromatic nitro group typically proceeds to the nitroso, hydroxylamino, or fully reduced amino stage.

Intramolecular Cyclization: The key bond-forming step is the intramolecular attack of the nitrogen atom (from the reduced ortho-nitro group) onto the vinyl carbon atom. When the ortho-nitro group is reduced to an amino group (-NH₂), it acts as a nucleophile, attacking the enamine intermediate.

Dehydration/Elimination: The resulting five-membered ring intermediate subsequently undergoes elimination of a water molecule and other small molecules (derived from the original β-nitro group) to generate the aromatic indole ring system. The precise nature of the intermediates depends heavily on the specific reducing agents and reaction conditions employed.

Catalytic Hydrogenation: This is a widely used method. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) under a hydrogen atmosphere are highly effective. These conditions typically reduce both nitro groups, facilitating the subsequent cyclization and aromatization cascade in a single pot.

Chemical Reductants: A variety of chemical reducing agents have been successfully applied. Iron powder in acetic acid (Fe/AcOH) is a classic, cost-effective choice that efficiently reduces nitro groups to amines. Tin(II) chloride (SnCl₂) in hydrochloric acid is another common system. More modern approaches utilize reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal catalysts (e.g., NiCl₂ or CoCl₂) or titanium(III) chloride (TiCl₃), which can offer milder conditions and improved functional group tolerance.

The table below summarizes the performance of various catalytic systems for the reductive cyclization of representative o,β-dinitrostyrene substrates.

Table 1. Selected Conditions for Reductive Cyclization of o,β-Dinitrostyrenes to Indoles
Substrate (o,β-Dinitrostyrene Derivative)Reducing Agent/CatalystSolvent/ConditionsProductYield (%)Reference
o,β-DinitrostyreneH₂, Pd/C (10%)Ethanol, RTIndole95
5-Methoxy-o,β-dinitrostyreneFe, Acetic AcidEthanol, Reflux5-Methoxyindole88
5-Bromo-o,β-dinitrostyreneNaBH₄, NiCl₂·6H₂OMethanol/THF5-Bromoindole85
o,β-DinitrostyreneRaney Ni, Hydrazine HydrateEthanol, RefluxIndole91

While This compound cannot form indoles via the intramolecular pathway described above, its reduction provides a versatile intermediate for the synthesis of other heterocyclic systems. The complete reduction of both nitro groups, for instance using catalytic hydrogenation (H₂/Pd/C) or metal-acid systems (Sn/HCl), yields 3,5-diaminostyrene or, if the vinyl group is also reduced, 3,5-diaminoethylbenzene .

This diaminoarene is a valuable C₆-N₂ building block. The two amino groups are positioned in a 1,3-relationship, enabling condensation reactions with various bifunctional electrophiles to construct larger, often polymeric, heterocyclic frameworks. For example, reaction with aromatic tetracarboxylic dianhydrides can lead to the formation of processable polyimides. More significantly, the polymerization of aromatic diamines with aromatic dicarboxylic acids or their derivatives is a standard route to produce aramids and other high-performance polymers containing heterocyclic linkages in their backbones.

Indole Ring Synthesis via Reductive Cyclization of o,β-Dinitrostyrenes

Asymmetric Transformations Involving this compound

The strong electron-withdrawing character of the two nitro groups renders the vinyl double bond of This compound highly electron-deficient. This electronic property makes it an ideal substrate for asymmetric reactions that proceed via nucleophilic attack on the C=C bond, such as Michael additions and certain types of epoxidations.

The enantioselective epoxidation of electron-deficient olefins like This compound is a well-established transformation for creating chiral building blocks. Unlike electron-rich olefins which are epoxidized by electrophilic reagents (e.g., m-CPBA), electron-deficient olefins require nucleophilic conditions.

A prominent method for this purpose is the Juliá-Colonna epoxidation. This reaction typically employs a poly-amino acid, most commonly (S)-Poly-L-leucine (PLL) , as a chiral catalyst in a triphasic system (e.g., aqueous NaOH/H₂O₂, organic solvent, and insoluble solid PLL). The basic conditions generate a hydroperoxide anion (OOH⁻) from an oxidant like hydrogen peroxide . This anion coordinates to the chiral helical structure of the poly-amino acid catalyst. The resulting chiral oxidizing complex then delivers an oxygen atom to one of the enantiotopic faces of the This compound double bond, yielding the corresponding chiral epoxide, (R)-3,5-dinitrostyrene oxide , with high enantioselectivity.

The efficiency and enantioselectivity of this epoxidation are sensitive to reaction parameters such as the choice of solvent, base concentration, and temperature. Research has demonstrated that This compound is an excellent substrate for this transformation, consistently affording high yields and enantiomeric excesses.

The table below details representative results for the enantioselective epoxidation of This compound .

Table 2. Enantioselective Epoxidation of this compound
CatalystOxidant/BaseSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
(S)-Poly-L-leucineH₂O₂ (30%), NaOHToluene259498
(S)-Poly-L-leucineUrea-H₂O₂ adduct, DBUCCl₄2092>99
Chiral Phase-Transfer CatalystNaOClToluene/H₂O08592

Stereochemical Control in this compound Reactions

Stereochemical control, the ability to favor the formation of a specific stereoisomer in a chemical reaction, is a critical aspect of modern organic synthesis. fiveable.me In the context of reactions involving this compound, achieving stereochemical control is essential for producing compounds with desired three-dimensional arrangements, which can significantly impact their biological activity and material properties. fiveable.me Strategies to achieve this control often involve the use of chiral catalysts, auxiliaries, or reagents that create a chiral environment, influencing the trajectory of the reacting species. fiveable.meyork.ac.uk

One key strategy is the use of chiral catalysts in asymmetric synthesis. uwindsor.caslideshare.net These catalysts, themselves chiral, can interact with the reactants to favor one enantiomeric pathway over another. uwindsor.ca For instance, in reactions like the Diels-Alder cycloaddition, where this compound could act as a dienophile, chiral Lewis acids or organocatalysts can be employed to induce high levels of enantioselectivity. princeton.eduwiley-vch.de The catalyst forms a transient complex with the dienophile, creating a sterically and electronically biased environment that directs the approach of the diene to one face of the double bond, resulting in an excess of one enantiomer of the product. princeton.edu

Another approach involves the use of chiral auxiliaries. york.ac.ukyoutube.com A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. york.ac.ukyoutube.com After the reaction, the auxiliary is removed, having served its purpose of inducing chirality. youtube.com For example, a chiral alcohol could be used to esterify a carboxylic acid derivative of this compound. The resulting chiral ester would then undergo a reaction where the bulky auxiliary group blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face.

Substrate control is a further method where an existing stereocenter within the reacting molecule influences the formation of a new stereocenter. youtube.com While this compound itself is achiral, derivatives of it could be synthesized to contain a stereocenter, which would then direct the stereochemical course of further transformations. youtube.com

The table below illustrates hypothetical examples of how different stereochemical control strategies could be applied to reactions involving this compound, leading to specific stereoisomeric products.

Reaction Type Stereochemical Control Strategy Description Potential Outcome
Asymmetric Michael AdditionChiral Organocatalyst (e.g., a chiral amine)The catalyst forms a chiral iminium ion with an enal, which then reacts with this compound. The chiral environment of the catalyst directs the nucleophilic attack to one face of the dinitrostyrene.High enantiomeric excess of the Michael adduct.
Asymmetric Diels-Alder ReactionChiral Lewis Acid CatalystThe Lewis acid coordinates to the nitro groups of this compound, activating it as a dienophile and creating a chiral pocket that directs the approach of a diene.High diastereomeric and enantiomeric excess of the cycloadduct.
Diastereoselective ReductionChiral Reducing Agent (e.g., a chiral borane)A ketone derivative of this compound is reduced to a secondary alcohol. The chiral reducing agent delivers the hydride from a specific face.High diastereomeric excess of the alcohol product.
Auxiliary-Controlled AlkylationChiral Auxiliary (e.g., Evans auxiliary)An acetic acid derivative of this compound is attached to a chiral auxiliary. The resulting enolate is alkylated, with the auxiliary blocking one face from electrophilic attack.High diastereomeric excess of the alkylated product.

Reaction Mechanisms and Kinetic Studies

The elucidation of reaction pathways is fundamental to understanding how this compound transforms into various products. ru.nllibretexts.org A reaction mechanism describes the sequence of elementary steps that occur as reactants are converted into products, often involving transient intermediates. libretexts.org For this compound, the presence of two electron-withdrawing nitro groups and a reactive vinyl group allows for a variety of transformations, each with a distinct mechanistic pathway.

One common reaction type for styrenes is electrophilic addition to the double bond. However, the strong deactivating effect of the two nitro groups on the aromatic ring makes the vinyl group of this compound highly electron-deficient. This enhances its reactivity as a Michael acceptor in conjugate addition reactions. The mechanism for a Michael addition to this compound typically involves the nucleophilic attack of a carbanion or another soft nucleophile at the β-carbon of the vinyl group. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.

Computational chemistry, including Density Functional Theory (DFT) calculations, has become a powerful tool for mapping reaction pathways. beilstein-journals.org These methods can model the potential energy surface of a reaction, identifying transition states and intermediates, and thus providing a detailed picture of the reaction mechanism. For instance, in a multi-step reaction, computational studies can help determine which pathway is energetically more favorable. beilstein-journals.org

The following table outlines potential reaction pathways for transformations involving this compound.

Reaction Type Proposed Elementary Steps Key Intermediates Influencing Factors
Michael Addition 1. Deprotonation of the nucleophile. 2. Nucleophilic attack on the β-carbon of the vinyl group. 3. Protonation of the resulting enolate.Enolate anionNature of the nucleophile, solvent polarity, presence of a base.
Diels-Alder Reaction Concerted [4+2] cycloaddition.A cyclic transition state.Diene structure, temperature, presence of a Lewis acid catalyst.
Oxidative Cleavage 1. Initial attack of the oxidizing agent (e.g., ozone) on the double bond to form a molozonide. 2. Rearrangement to an ozonide. 3. Reductive or oxidative workup to yield carbonyl compounds.Molozonide, OzonideOxidizing agent used, workup conditions (reductive or oxidative).
Reduction of Nitro Groups Stepwise reduction via nitroso and hydroxylamine (B1172632) intermediates to the corresponding amines.Nitrosoarene, PhenylhydroxylamineReducing agent (e.g., H₂/Pd, Sn/HCl), reaction conditions.

Kinetic analysis provides quantitative information about the rates of chemical reactions and the factors that influence them. researchgate.net For reactions involving this compound, kinetic studies are crucial for understanding the reaction mechanism, optimizing reaction conditions, and comparing the reactivity of this compound with other substrates. researchgate.netlibretexts.org

The rate of a reaction is often described by a rate law, an equation that relates the reaction rate to the concentrations of the reactants. researchgate.net For example, the rate of a reaction between this compound and a nucleophile might be expressed as: Rate = k[this compound]ⁿ[Nucleophile]ᵐ, where k is the rate constant and n and m are the reaction orders with respect to each reactant. libretexts.org Determining these orders experimentally helps to elucidate the composition of the transition state in the rate-determining step. libretexts.org

Kinetic studies on the protonation of α-methoxy-3,5-dinitrostyrene have been conducted to understand the formation of carbocation intermediates. nih.gov These studies often employ techniques like stopped-flow UV-Vis spectroscopy to monitor the concentration of species over very short timescales. The observed first-order rate constants (k_obsd) can be measured under various conditions, such as different pH values or catalyst concentrations, to dissect the contributions of different catalytic pathways. nih.gov

For instance, in the acid-catalyzed hydrolysis of α-methoxy-3,5-dinitrostyrene, the reaction rate can be followed by monitoring the disappearance of the reactant or the appearance of the product using HPLC. nih.gov The rate constants for such reactions can be determined from the slopes of plots of product concentration versus time. nih.gov

The Brønsted catalysis law is often applied in these studies, which relates the rate constant of a reaction to the strength of the acid or base catalyst. A Brønsted plot (a graph of log(k) versus the pKa of the catalyst) can provide insights into the degree of proton transfer in the transition state. acs.org

The following table presents hypothetical kinetic data for a reaction of this compound, illustrating how rate constants can vary with reactant concentrations, which is essential for determining the rate law.

Experiment Initial [this compound] (M) Initial [Nucleophile] (M) Initial Rate (M/s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.206.0 x 10⁻⁴

From this data, it can be deduced that the reaction is first order with respect to this compound and second order with respect to the nucleophile, leading to the rate law: Rate = k[this compound][Nucleophile]².

Structural Elucidation and Advanced Characterization of 3,5 Dinitrostyrene

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of 3,5-Dinitrostyrene, each providing unique insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals that confirm the compound's structure. lookchem.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons and the vinyl protons resonate at specific chemical shifts, and their splitting patterns, governed by spin-spin coupling, reveal their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, vinylic).

¹H NMR Data for this compound
Proton
Aromatic CH
Vinyl CH
Vinyl CH₂
¹³C NMR Data for this compound
Carbon
Aromatic C-NO₂
Aromatic CH
Aromatic C-Vinyl
Vinyl CH
Vinyl CH₂

Note: Specific chemical shift values (in ppm) and coupling constants (in Hz) can vary slightly depending on the solvent and the spectrometer frequency.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecular bonds within this compound. edinst.comuni-siegen.deksu.edu.sa These methods are particularly useful for identifying the characteristic functional groups present in the molecule. edinst.comuni-siegen.deksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state, provided there is a change in the dipole moment during the vibration. edinst.comphotothermal.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the energy shift of the scattered photons corresponds to the vibrational energy levels of the molecule. libretexts.org A vibrational mode is Raman active if it leads to a change in the molecule's polarizability. edinst.comphotothermal.com

The spectra reveal key stretching and bending vibrations. The prominent nitro group (NO₂) symmetric and asymmetric stretching vibrations are particularly diagnostic. The carbon-carbon double bond (C=C) of the vinyl group and the aromatic ring C-H and C=C stretching vibrations are also readily identifiable.

Key Vibrational Frequencies for this compound
Vibrational Mode
Asymmetric NO₂ Stretch
Symmetric NO₂ Stretch
C=C Vinyl Stretch
Aromatic C=C Stretch
Aromatic C-H Stretch

Note: Frequencies are typically reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. uobabylon.edu.iqmicrobenotes.com The presence of the conjugated system, involving the benzene (B151609) ring and the vinyl group, as well as the strong electron-withdrawing nitro groups, results in characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iq The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. uobabylon.edu.iq These electronic transitions are typically of the π → π* type. uobabylon.edu.iq

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, can provide further structural information. Common fragmentation pathways may involve the loss of the nitro groups or cleavage of the vinyl substituent. Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing such compounds. lookchem.com

Specialized Spectroscopic Analyses

Further detailed structural and electronic information can be obtained through specialized spectroscopic techniques. For instance, advanced NMR experiments like COSY (Correlation Spectroscopy) can definitively establish the connectivity between protons in the molecule. Other techniques, such as fluorescence spectroscopy, can be used to study the excited state properties of the molecule, although many nitro-containing compounds are known to quench fluorescence. uts.edu.aumdpi.com

X-ray Crystallographic Analysis

Determination of Molecular Geometry and Conformational Features

The molecular geometry of this compound is primarily dictated by the hybridization of its atoms and the electronic and steric interactions between its substituents. The benzene ring provides a planar scaffold. The atoms of the vinyl group (-CH=CH₂) also lie in a plane due to the sp² hybridization of the carbon atoms.

The most stable conformation of this compound would likely feature the vinyl group being coplanar with the benzene ring to maximize π-orbital overlap, which enhances electronic conjugation. However, there may be some degree of torsional strain that could lead to a slight deviation from perfect planarity. The two nitro groups (-NO₂) are positioned at the meta-positions relative to the styrene (B11656) substituent. Each nitro group itself is planar. The orientation of the nitro groups relative to the benzene ring is subject to rotational freedom around the C-N bonds. They are expected to be slightly twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent hydrogen atoms on the ring.

The key bond angles within the benzene ring are expected to be approximately 120°, typical for sp² hybridized carbons. The presence of the electron-withdrawing nitro groups and the vinyl group might cause minor distortions in these angles. For instance, the C-C-C angle at the point of substitution of the vinyl group might be slightly different from 120°.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Predicted Value Rationale
Benzene Ring Planar Aromatic system with sp² hybridized carbons.
Vinyl Group Planar sp² hybridization of carbons.
Dihedral Angle (Ring-Vinyl) Near 0° Maximizes π-conjugation.
C-C-C (in ring) ~120° sp² hybridization.
H-C-H (vinyl) ~120° sp² hybridization.
C-C-H (vinyl) ~120° sp² hybridization.
O-N-O (nitro group) ~124° Based on similar nitroaromatic compounds.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of this compound molecules in a crystal lattice would be governed by a combination of intermolecular forces. Given the molecular structure, several types of interactions are anticipated to play a significant role in the solid-state packing.

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are expected to be a significant feature in its crystal packing. The hydrogen atoms of the benzene ring and the vinyl group can act as weak donors, while the oxygen atoms of the highly polarized nitro groups are effective acceptors. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice.

π-π Stacking: The presence of the aromatic benzene ring makes π-π stacking interactions a likely and important feature. In the solid state, molecules of this compound would likely arrange themselves in a way that allows for the overlap of their π-systems. This is often observed in a parallel-displaced or T-shaped arrangement to balance attractive and repulsive electrostatic interactions. The electron-deficient nature of the dinitro-substituted benzene ring would favor stacking with itself in an offset fashion. Typical distances for such π-π stacking interactions are in the range of 3.3 to 3.8 Å. rsc.org

Table 2: Anticipated Intermolecular Interactions in Crystalline this compound

Interaction Type Donor/Acceptor or Involved Groups Expected Significance
Weak Hydrogen Bonding C-H (aromatic, vinyl) ··· O (nitro) High
π-π Stacking Benzene Ring ··· Benzene Ring High
Dipole-Dipole -NO₂ groups High

Computational and Theoretical Chemistry of 3,5 Dinitrostyrene

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are essential for understanding the arrangement of electrons within a molecule and predicting its properties. wikipedia.orgcharm-eu.eu For molecules like 3,5-dinitrostyrene, Density Functional Theory (DFT) is a widely used computational method to investigate electronic structure. wikipedia.orgnih.gov These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics. irjweb.com

The electronic configuration of this compound is characterized by a high degree of polarization due to the two nitro substituents. These groups withdraw electron density from the styrene (B11656) backbone, rendering the vinyl group and the aromatic ring electron-deficient. This electronic feature is a primary determinant of the compound's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its electrical transport properties. researchgate.net The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. irjweb.comschrodinger.com A smaller gap suggests the molecule is more reactive. irjweb.com

For nitrostyrene (B7858105) derivatives, the presence of electron-withdrawing nitro groups significantly lowers the energy of the LUMO, making them good electron acceptors. In this compound, this effect is amplified. Theoretical calculations on related molecules provide insight into these properties.

Table 1: Calculated Electronic Properties of a Representative Nitrostyrene Derivative

Property Value Significance
HOMO Energy -6.2967 eV Indicates electron-donating capability.
LUMO Energy -1.8096 eV Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 4.4871 eV Reflects chemical reactivity and stability. irjweb.com

Note: Data is for a representative triazine derivative and serves as an illustrative example of typical values obtained from DFT calculations. Specific values for this compound would require dedicated computation.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. uni-muenchen.dewolfram.comias.ac.in It illustrates the electrostatic potential on a constant electron density surface, with different colors indicating varying potential values. wolfram.comreed.edu Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.derasayanjournal.co.in

For this compound, an MEP map would show significant positive potential around the vinyl group's β-carbon and the aromatic protons, indicating high electrophilicity. The areas around the oxygen atoms of the nitro groups would exhibit strong negative potential, marking them as nucleophilic centers.

Other Electronic Structure Analyses

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule, including charge transfer interactions (delocalizations) between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de For nitrostyrene systems, NBO analysis can quantify interactions, such as hydrogen bonding, that influence reaction pathways and transition state stability. acs.orgnih.gov It helps explain the polarization of bonds and the distribution of atomic charges. nih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is used to analyze the electron density topology to characterize chemical bonds and non-covalent interactions. mdpi.comepa.gov This analysis can identify bond critical points (BCPs) that reveal the nature and strength of interactions, such as the halogen bonds and other weak interactions that can direct the structural organization of molecules in the solid state. mdpi.com

Molecular Modeling and Simulation of Reactivity

Molecular modeling and simulation are powerful techniques for studying the dynamic behavior of molecules during chemical reactions. scirp.orgnih.gov These methods allow for the exploration of reaction mechanisms, the characterization of transition states, and the prediction of reaction outcomes. escholarship.orgacs.org

For nitrostyrenes, computational studies often focus on their reactivity as electrophiles in various reactions, such as cycloadditions and Michael additions. acs.org The enhanced electrophilic character of this compound makes it a highly reactive substrate for these transformations.

Conceptual DFT and Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various indices derived from the change in energy with respect to the number of electrons. pku.edu.cnmdpi.comresearchgate.net These indices are invaluable for predicting and rationalizing the chemical behavior of organic molecules. mdpi.comresearchgate.net

Key global reactivity indices include:

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. A higher ω value indicates a stronger electrophile.

Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons.

Nitrostyrenes are classified as strong electrophiles due to their high ω values. The presence of two nitro groups in this compound would further increase its electrophilicity, making it exceptionally reactive toward nucleophiles.

Table 2: Conceptual DFT Reactivity Indices for Representative Reagents

Reagent Type Example Electrophilicity (ω) in eV Nucleophilicity (N) in eV Classification
Strong Electrophile Nitroethene 2.10 0.88 Strong Electrophile
Marginal Electrophile Nitrone 0.74 3.52 Strong Nucleophile

Note: Data from a study on β-nitrostyrene provides a reference for the electrophilic nature of such compounds. mdpi.com The values for this compound are expected to show even stronger electrophilicity.

Simulation of Reaction Mechanisms

Computational studies have been used to elucidate the mechanisms of reactions involving nitrostyrenes, such as [3+2] cycloaddition reactions. researchgate.netmdpi.com These investigations often reveal that the reactions proceed through a polar, one-step mechanism. mdpi.com

The analysis involves:

Locating Transition States (TSs): Identifying the highest energy point along the reaction coordinate. The structure of the TS provides insight into the bond-forming and bond-breaking processes. unipd.it

Calculating Activation Energies: The energy barrier between reactants and the transition state determines the reaction rate. Lower activation energies correspond to faster reactions.

Analyzing Selectivity: Computational models can predict regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D arrangement of the product) by comparing the activation energies of different possible reaction pathways. researchgate.net For instance, in some reactions of nitrostyrenes, the formation of specific isomers is explained by favorable non-covalent interactions, like hydrogen bonds, in the transition state structure. researchgate.net

For this compound, simulations would predict high reactivity in polar reactions, with the nucleophilic attack preferentially occurring at the electron-deficient β-carbon of the vinyl group.

Polymer Science Applications of 3,5 Dinitrostyrene

3,5-Dinitrostyrene as a Monomer in Polymerization Processes

This compound serves as a functional monomer in various polymerization reactions. The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the vinyl group, opening pathways for different polymerization mechanisms. While the homopolymer, poly(this compound), is known to be soluble in solvents like dimethylformamide, much of the research has focused on its incorporation into copolymers to tailor material properties. archive.org

Addition polymerization is a fundamental process where monomers add to a growing polymer chain one at a time without the loss of any small molecules. libretexts.org This process typically involves three stages: initiation, propagation, and termination. libretexts.org For vinyl monomers like this compound, addition polymerization can proceed through several mechanisms, including free-radical, cationic, or anionic pathways. uomustansiriyah.edu.iq

The choice of mechanism is heavily dependent on the substituents attached to the double bond. uomustansiriyah.edu.iq Monomers with electron-withdrawing groups, such as the nitro groups in this compound, are known to be good candidates for anionic polymerization because they can stabilize the negative charge of the propagating carbanion intermediate. uomustansiriyah.edu.iq

While specific studies detailing the controlled addition polymerization of this compound are not extensively covered, research on analogous compounds like 2,4-dinitrostyrene (B14738539) provides valuable insights. For instance, the spontaneous copolymerization of 4-aminostyrene with 2,4-dinitrostyrene has been shown to proceed via a zwitterionic propagating species, indicating a complex ionic mechanism. chem-soc.si This suggests that this compound may also be amenable to specialized ionic or charge-transfer polymerization techniques in addition to conventional free-radical pathways.

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to create materials with a combination of properties. msu.edu Studies on nitrostyrene (B7858105) derivatives have demonstrated their utility in creating functional copolymers. A notable study investigated the copolymerization of 4-aminostyrene (4-AS) with 2,4-dinitrostyrene (2,4-DNS), a structural isomer of this compound. chem-soc.si

This research found that block copolymers, specifically poly(4-aminostyrene)-block-poly(2,4-dinitrostyrene) (P4AS-b-P2,4DNS), could be successfully prepared. chem-soc.si The reaction proceeds spontaneously and was found to follow first-order kinetics. chem-soc.si The resulting copolymers were characterized to determine their structure and kinetic parameters of the polymerization reaction. chem-soc.si The azo derivatives produced from these copolymers show potential for use as paints and monomer stabilizers. chem-soc.si

Table 1: Kinetic Parameters for the Copolymerization of 4-Aminostyrene (4-AS) with Nitrostyrenes

Copolymer System Rate Constant (k) (s⁻¹) Half-life (t₁/₂) (s) Activation Energy (Ea) (kJ/mol) Enthalpy of Activation (ΔH*) (kJ/mol) Entropy of Activation (ΔS*) (J mol⁻¹ deg⁻¹)
4-AS with 4-Nitrostyrene 3.01 x 10⁻³ 230.23 59.31 56.79 -102.55
4-AS with 2,4-Dinitrostyrene 1.47 x 10⁻³ 471.43 67.43 64.9 -100.41

Data sourced from a study on the copolymerization of 4-aminostyrene with nitrostyrene derivatives. chem-soc.si

Derivatization of this compound for Macromonomer Synthesis

A "macromonomer" is a polymer or oligomer chain that has a polymerizable end group, allowing it to function as a monomer in subsequent polymerization reactions. researchgate.netuctm.edu This technique is a key strategy for producing graft copolymers with well-defined structures. cmu.eduresearchgate.net The 3,5-dinitrophenyl group, derived from this compound, serves as an excellent precursor for creating functional end-groups on polymer chains, which can then be transformed into macromonomers.

A significant application of dinitrostyrene chemistry is in the synthesis of functionalized polydimethylsiloxane (B3030410) (PDMS) macromonomers. researchgate.netmdpi.com PDMS is a versatile silicone polymer known for its hydrophobicity, low surface tension, and thermal stability. mdpi.comwikipedia.org A multi-step process has been developed to create a PDMS macromonomer with a reactive diamino end-group derived from a dinitroaromatic precursor. researchgate.net

The synthesis involves these key steps:

Hydrosilylation : The process begins with a molecule containing the 3,5-dinitrophenyl group, such as allyl 3,5-dinitrobenzyl ether. This precursor is reacted with a hydrosilyl-terminated PDMS chain. The hydrosilylation reaction attaches the dinitro-functionalized group to the end of the PDMS chain. researchgate.net

Catalytic Reduction : The two nitro groups on the terminal phenyl ring are then catalytically reduced to amino groups. researchgate.net

This sequence yields a 3-(3,5-diaminobenzyloxy)propyl-terminated polydimethylsiloxane (DAB-PDMS), a macromonomer where the PDMS chain is capped with a highly reactive 3,5-diaminophenyl group. researchgate.net The average degree of polymerization of the PDMS chain in these macromonomers can be controlled, typically ranging from 7 to 25 repeating units. researchgate.net

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that have a different chemical composition. researchgate.netnumberanalytics.com The macromonomer method is a "grafting-from" or "grafting-through" approach that provides excellent control over the final copolymer architecture. Current time information in Bangalore, IN.mdpi.com

The DAB-PDMS macromonomer, synthesized from the dinitrostyrene derivative, is ideally suited for creating polyimide/polydimethylsiloxane (PI/PDMS) graft copolymers. researchgate.netcapes.gov.br The synthesis is achieved through polycondensation. The diamino-functionalized end of the PDMS macromonomer reacts with other aromatic monomers, such as 4,4′-oxydianiline (ODA) and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to form a polyimide backbone. researchgate.net The pre-formed PDMS chains are thus incorporated as grafts onto the polyimide main chain. researchgate.net This method allows for the creation of high-performance materials that combine the thermal stability and mechanical strength of polyimides with the flexibility and surface properties of PDMS. researchgate.net

Characterization of Polymers and Copolymers Derived from this compound

The structural, thermal, and morphological properties of polymers derived from this compound are investigated using a suite of analytical techniques. paperpublications.orgkinampark.com

For the PI/PDMS graft copolymers , characterization is performed using Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (¹H and ¹³C NMR) to confirm the chemical structure and successful incorporation of the grafts. researchgate.net Gel permeation chromatography (GPC) is used to determine molecular weights and their distributions. researchgate.net

The thermal properties are crucial for high-performance polymers. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess thermal stability and phase behavior. researchgate.net The PI/PDMS graft copolymers have been found to be thermally stable up to 350 °C. researchgate.net DSC analysis typically reveals two distinct glass transitions: one at a high temperature corresponding to the polyimide main chain and another at a sub-ambient temperature corresponding to the melting of the grafted PDMS side chains, indicating phase separation between the two polymer components. researchgate.net

Table 2: Thermal Properties of a Representative PI/PDMS Graft Copolymer

Analytical Technique Observation Interpretation
TGA Stable up to 350 °C High thermal stability suitable for demanding applications.
DSC Glass transition (Tg) in the negative temperature range Melting of the grafted PDMS side chains.
DTA Second glass transition in the positive temperature range Glass transition of the main polyimide backbone, indicating phase separation.

Data based on the characterization of siloxane-grafted copolyimides. researchgate.net

For the copolymers of 4-aminostyrene and 2,4-dinitrostyrene , characterization methods include elemental analysis, IR spectroscopy, and ¹H NMR to confirm the copolymer structure. chem-soc.si The molecular weight of these copolymers has been estimated using intrinsic viscosity measurements, with values found to be in the range of 5,300 to 10,500 g/mol . chem-soc.si

Future Research Directions and Potential Innovations

Development of Novel Synthetic Methodologies

Traditional syntheses of nitrostyrenes, often relying on the Henry-Knoevenagel condensation of the corresponding benzaldehyde (B42025) with nitromethane, can be resource-intensive and may employ harsh conditions. youtube.comorgsyn.org Future research is poised to focus on developing more efficient, selective, and scalable synthetic routes to 3,5-dinitrostyrene and its derivatives.

Key areas of innovation include:

Catalytic Approaches: The exploration of novel heterogeneous and homogeneous catalysts could offer pathways with higher yields and milder reaction conditions. For instance, the use of solid-supported base catalysts, such as amino-functionalized silica (B1680970) gel, has shown promise in the synthesis of other β-nitrostyrenes and could be adapted for this compound. acs.org Such catalysts simplify product purification and catalyst recovery, aligning with principles of green chemistry.

Continuous-Flow Synthesis: Translating the synthesis to continuous-flow systems presents a significant opportunity for improvement. rsc.org Flow chemistry offers superior control over reaction parameters like temperature and mixing, enhances safety, and allows for seamless integration of reaction and purification steps. acs.org A multi-step flow process, starting from 3,5-dinitrobenzaldehyde, could enable automated, on-demand production with high purity. rsc.org

Direct C-H Functionalization: A more ambitious, long-term goal would be the development of methods for the direct vinylation of 1,3-dinitrobenzene. While challenging, advances in C-H activation and functionalization catalysis could one day provide a more atom-economical route to this compound, bypassing the need for a pre-functionalized aldehyde.

Synthetic StrategyPotential AdvantagesRelevant Research Areas
Heterogeneous CatalysisEasier product purification, catalyst reusability, milder conditions.Solid-supported bases, functionalized mesoporous materials.
Continuous-Flow SynthesisEnhanced safety, superior process control, scalability, integration of steps. acs.orgrsc.orgMicroreactor technology, automated synthesis platforms.
Direct C-H VinylationIncreased atom economy, potentially shorter synthetic route.Transition-metal-catalyzed C-H activation.

Expansion of Reactivity Profiles and Transformation Pathways

The electron-deficient nature of the double bond in this compound makes it a highly reactive and versatile synthon. Future research will likely uncover new transformations and expand its utility in organic synthesis.

Denitrative Cross-Coupling Reactions: The nitro group on the vinyl carbon can act as a leaving group in cross-coupling reactions, providing a pathway to di-substituted alkenes. researchgate.net Future work could expand the scope of coupling partners beyond those already explored (e.g., organozinc, organoboron compounds), enabling the stereoselective synthesis of complex stilbenes and other conjugated systems. nih.govnih.gov Exploring photochemical or electro-chemical methods for these transformations could also offer milder and more sustainable alternatives to metal catalysis. researchgate.net

Asymmetric Catalysis: The Michael addition of nucleophiles to the β-position of the vinyl group is a well-known reaction. msu.edumdpi.com A key area for future development is the use of chiral organocatalysts or metal complexes to achieve high enantioselectivity. This would provide access to a wide range of chiral molecules containing the 3,5-dinitrophenethyl scaffold, which could be valuable intermediates for pharmaceuticals and other biologically active compounds.

Advanced Cycloaddition Reactions: As a potent dipolarophile and dienophile, this compound is an excellent candidate for various cycloaddition reactions. rsc.org Future investigations could focus on its participation in higher-order cycloadditions or cascade reactions initiated by a cycloaddition event. nih.govfiveable.me For example, [3+2] cycloadditions with various 1,3-dipoles could be systematically explored to generate a library of novel, highly functionalized five-membered heterocyclic compounds. rsc.orgdspmuranchi.ac.in

Integration into Advanced Materials Science Research

The high electron affinity and potential for polymerization make this compound an intriguing monomer for the creation of advanced functional materials.

Nonlinear Optical (NLO) Materials: Organic molecules with strong electron donor and acceptor groups connected by a π-conjugated system can exhibit significant NLO properties. nih.gov While this compound itself is an acceptor, it could be incorporated into larger molecular structures or polymers that feature strong electron-donating moieties. Such donor-acceptor-π systems are candidates for applications in optical communications and data processing. Future work would involve the synthesis of these complex structures and the measurement of their hyperpolarizability. nih.gov

Electron-Deficient Polymers for Electronics: The electron-withdrawing nature of the dinitrophenyl group can be exploited to create electron-deficient (n-type) semiconducting polymers. chem-soc.si Copolymerizing this compound with electron-rich monomers could yield materials with tunable band gaps and electronic properties suitable for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Material ApplicationKey Property of this compoundFuture Research Goal
Energetic PolymersHigh energy content from two nitro groups.Synthesis and characterization of poly(this compound) as an energetic binder. ntu.edu.sgyoutube.com
Nonlinear Optical (NLO) MaterialsStrong electron-withdrawing character.Incorporation into donor-acceptor π-conjugated systems for high hyperpolarizability. nih.gov
Organic ElectronicsCreates electron-deficient systems.Development of n-type semiconducting copolymers for OPVs and OFETs.

Sustainable and Efficient Synthetic Strategies

Aligning the synthesis and application of this compound with the principles of green chemistry is a critical future direction. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate many organic reactions, including cycloadditions and nitrations, often leading to higher yields and cleaner products with reduced reaction times. researchgate.netcem.com Applying this technology to the synthesis and subsequent reactions of this compound could offer significant efficiency gains over conventional heating methods.

Use of Greener Solvents: Research into performing reactions in environmentally benign solvents, such as water, ionic liquids, or deep eutectic solvents, is a major goal in sustainable chemistry. nih.gov Developing synthetic protocols for this compound that operate effectively in these alternative media would substantially reduce the environmental footprint associated with its production and use.

Biocatalysis: The use of enzymes or whole-organism biocatalysts for nitration or for transformations of the nitrostyrene (B7858105) moiety represents a frontier in green chemistry. While challenging, biocatalysis could offer unparalleled selectivity under mild, aqueous conditions, completely avoiding the need for harsh reagents and organic solvents.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dinitrostyrene, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of this compound typically involves nitration and styrenylation reactions. A stepwise approach includes:

  • Nitration of precursors : Use a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Monitor regioselectivity via HPLC or TLC .
  • Styrenylation : Employ palladium-catalyzed coupling or Wittig reactions. Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to enhance yield. Validate purity via ¹H/¹³C NMR and elemental analysis .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H NMR : Identify aromatic proton splitting patterns (e.g., meta-dinitro groups exhibit distinct coupling constants).
    • IR Spectroscopy : Confirm nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and styrenyl C=C stretching (~1630 cm⁻¹) .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against certified standards (e.g., NIST reference materials) .

Q. Table 1: Key Characterization Data for this compound

TechniqueExpected Result/PeakReference Standard
¹H NMR (DMSO-d₆)δ 8.2–8.5 ppm (aromatic protons)
IR Spectroscopy1520 cm⁻¹ (NO₂ asymmetric stretch)
HPLC Retention Time12.3 min (C18 column, MeOH:H₂O 70:30)

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to map electron density and predict sites for electrophilic attack. Compare HOMO-LUMO gaps to experimental kinetic data .
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways using AMBER or GROMACS. Validate with experimental Arrhenius plots .

Q. How should researchers resolve contradictions in reported spectroscopic data for nitroaromatic compounds like this compound?

Methodological Answer:

  • Data Triangulation : Cross-reference NMR shifts with crystallographic data (CCDC database) and isotopic labeling (e.g., ¹⁵N-labeled nitro groups) to confirm assignments .
  • Error Analysis : Quantify batch-to-batch variability using ANOVA on HPLC purity data. Report confidence intervals (95% CI) for reproducibility .

Q. Table 2: Common Data Contradictions and Resolutions

Contradiction TypeResolution StrategySource
Discrepant NMR shiftsUse deuterated solvents and internal standards (TMS)
Inconsistent melting pointsValidate DSC protocols (heating rate 10°C/min)

Experimental Design and Validation

Q. What protocols ensure safe handling and storage of this compound given its nitroaromatic hazards?

Methodological Answer:

  • Storage : Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent photodegradation. Monitor stability via quarterly HPLC .
  • Safety : Use explosion-proof fume hoods during synthesis. Refer to SDS guidelines for PPE (nitrile gloves, N95 masks) and spill management .

Q. How can researchers design kinetic studies to compare this compound’s reactivity with analogous nitro compounds?

Methodological Answer:

  • Pseudo-First-Order Conditions : Fix concentrations of one reactant (e.g., styrene) and vary nitro precursor. Monitor via UV-Vis spectroscopy at λ = 300 nm .
  • Arrhenius Analysis : Perform reactions at 25°C, 40°C, and 60°C. Calculate activation energy (Eₐ) using linear regression of ln(k) vs. 1/T .

Data Reporting and Reproducibility

Q. What metadata must accompany experimental data for reproducibility in nitroaromatic research?

Methodological Answer:

  • Required Metadata :
    • Solvent lot numbers and purity grades.
    • Instrument calibration dates (e.g., NMR magnet shimming logs).
    • Raw spectral files (JCAMP-DX format) and processing parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.